5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
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Description
5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C23H14ClFN2O2S and its molecular weight is 436.89. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Structures and Molecular Interactions
Research on compounds with similar structural components, such as chlorophenyl and fluorophenyl groups, focuses on their supramolecular structures and molecular interactions. For instance, studies on dimethyl dioxane derivatives with chlorophenyl substituents have revealed their ability to form dimers and tetramers through weak C-H...O hydrogen bonds, which could have implications for understanding the self-assembly properties of more complex molecules like the one (Low et al., 2002).
Reactivity and Synthesis of Heterocyclic Compounds
Research on the synthesis and reactivity of heterocyclic compounds, especially those involving chloro and fluoro substituents, sheds light on the methodologies that might be applicable for synthesizing and manipulating compounds with similar backbones. For example, the formation of 1,2-dioxanes using manganese(III) demonstrates the reactivity of certain precursors in the presence of transition metal catalysts, offering pathways for the synthesis of complex cyclic structures (Nishino et al., 1991).
Metal-Induced Synthesis of Tricyclic Systems
The metal-induced synthesis of tricyclic systems involving nickel(II) perchlorate showcases innovative approaches to creating complex molecular frameworks. Such research indicates potential routes for constructing the intricate cyclic structures that are part of the specified compound (Tandon & Lucas, 2008).
Structural Characterization and Molecular Docking
Structural characterization of similar compounds and molecular docking studies provide insights into the potential biological activities and interactions of complex molecules. For instance, docking studies and the crystal structure analysis of tetrazole derivatives can inform on the potential binding affinities and biological relevance of similarly structured compounds (Al-Hourani et al., 2015).
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[(2-fluorophenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN2O2S/c24-15-7-5-8-16(12-15)27-22(28)21-20(17-9-2-4-11-19(17)30-21)26(23(27)29)13-14-6-1-3-10-18(14)25/h1-12,21H,13H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUDXAFUBBVVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=C3C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC5=CC=CC=C53)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN2O2S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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